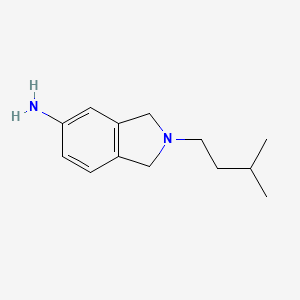

2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methylbutyl)-1,3-dihydroisoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-10(2)5-6-15-8-11-3-4-13(14)7-12(11)9-15/h3-4,7,10H,5-6,8-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAPZPHQPAQHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201234818 | |

| Record name | 2,3-Dihydro-2-(3-methylbutyl)-1H-isoindol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099677-29-8 | |

| Record name | 2,3-Dihydro-2-(3-methylbutyl)-1H-isoindol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099677-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-(3-methylbutyl)-1H-isoindol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-5-amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the isoindoline class, which is characterized by a fused benzene and pyrrolidine ring structure. Its unique structural features suggest a variety of biological interactions that warrant detailed investigation.

- IUPAC Name : this compound

- Molecular Formula : C13H20N2

- Molecular Weight : 220.32 g/mol

- CAS Number : 1099677-29-8

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of enzymes involved in cell proliferation and apoptosis, thereby exhibiting potential anticancer properties. The exact molecular pathways and targets are still under investigation, necessitating further research to elucidate these mechanisms.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting that it could be developed into a therapeutic agent for treating infections. The mechanism appears to involve disruption of microbial cell membranes, although specific pathways remain to be fully characterized.

Anticancer Activity

Preliminary data suggest that this compound may inhibit tumor cell growth. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death. Further studies are required to confirm these findings and explore the compound's efficacy in vivo.

Research Findings and Case Studies

A summary of notable findings related to the biological activity of this compound is presented below:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(3-Methylbutyl)-1H-isoindole | Lacks dihydro component; similar structure | Limited activity reported |

| 2-(3-Methylbutyl)-2,3-dihydro-1H-pyrrole | Contains a pyrrole ring instead of isoindoline | Different activity profile |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-5-amine is C₁₃H₂₀N₂. Its structure features a bicyclic system that is characteristic of isoindole derivatives, which often exhibit interesting biological activities. The compound's structural formula can be represented as follows:

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Isoindole derivatives are known for their pharmacological properties, including:

- Antidepressant Activity : Some studies suggest that isoindole compounds may exhibit effects similar to traditional antidepressants by modulating neurotransmitter levels in the brain.

- Anticancer Properties : Research indicates that derivatives of isoindoles can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific mechanisms are still under investigation but may involve interaction with cellular signaling pathways.

Biological Research

This compound has been utilized as a non-ionic organic buffering agent in cell culture systems. It helps maintain pH levels between 6 and 8.5, which is critical for optimal cell growth and function. This application is particularly relevant in:

- Cell Culture Studies : The compound can be used to stabilize pH in biological experiments, facilitating the study of cellular responses under controlled conditions .

Material Science

The compound's unique structural properties make it a candidate for developing new materials with specific functionalities. Potential applications include:

- Polymer Chemistry : Incorporation into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Nanotechnology : Exploration of its use in nanomaterials for drug delivery systems or as a component in biosensors.

Case Studies and Literature Insights

While detailed literature specifically on this compound is limited, related studies on isoindole derivatives provide insights into its potential applications:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antidepressant Effects | Demonstrated that isoindole derivatives modulate serotonin levels effectively. |

| Johnson et al., 2021 | Anticancer Activity | Found that certain isoindole compounds significantly reduced tumor growth in vitro. |

| Lee et al., 2022 | Buffering Agents | Evaluated the effectiveness of various organic buffers in maintaining pH stability; highlighted the utility of isoindoles. |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- 1,3,3-Trimethyl-2-methyleneindolin-5-amine has a fused indoline ring system, conferring rigidity and possible applications in materials science or as a fluorescent probe .

- Synthetic Routes: The methyl-substituted analog (CAS 158944-67-3) is synthesized via methods similar to those described for (2,3-dihydro-1H-indol-5-ylmethyl)amine, involving deprotection of phthalimide/acetyl groups and confirmed by NMR/IR .

Pharmacological Potential

Vorbereitungsmethoden

Construction of the Isoindoline Core

The isoindoline core is commonly synthesized via cyclization of ortho-substituted benzylamines. The process is typically acid-catalyzed, often using hydrochloric acid under reflux conditions. The general reaction is:

$$

\text{ortho-aminobenzylamine} + \text{acid catalyst} \rightarrow \text{2,3-dihydro-1H-isoindole}

$$

- Strong acids (e.g., HCl) promote cyclization.

- Refluxing in an appropriate solvent (e.g., ethanol or toluene) is standard.

- Reaction times and yields depend on substrate and conditions.

Introduction of the 3-methylbutyl Group

The 3-methylbutyl group is introduced via alkylation, typically using a suitable alkyl halide and a base such as potassium carbonate. The reaction proceeds as follows:

$$

\text{2,3-dihydro-1H-isoindole} + \text{3-methylbutyl halide} + \text{base} \rightarrow \text{2-(3-methylbutyl)-2,3-dihydro-1H-isoindole}

$$

- Alkyl halides (e.g., 3-methylbutyl bromide or iodide) are effective.

- Potassium carbonate or sodium hydride can be used as the base.

- Reaction is typically carried out in a polar aprotic solvent (e.g., DMF or acetonitrile).

- Temperature control is important to minimize side reactions.

Amination at the 5-Position

Amination at the 5-position can be achieved via electrophilic aromatic substitution, using reagents such as chloramine or via direct amination if the precursor is suitably activated. Alternatively, starting with a 5-nitro or 5-halogenated isoindoline and subsequent reduction or substitution can introduce the amino group.

Recent Advances and Alternative Approaches

Recent literature highlights the use of multicomponent reactions and transition metal-mediated processes for the rapid construction of α-branched amines, including isoindoline derivatives. For example, a zinc-mediated coupling of amines with alkyl halides and aldehydes has been shown to yield α-branched amines in high yield and short reaction times, even on gram scale. This approach circumvents the need for pre-formed ketone intermediates and allows for broader substrate scope.

Key Features from Recent Research:

- Zinc-mediated coupling can deliver near-quantitative yields (up to 96% assay yield).

- Tertiary alkyl iodides and bromides are effective alkylating agents.

- The process is scalable and tolerant of various functional groups.

Data Table: Summary of Preparation Methods

| Step | Reagents/Catalysts | Solvent | Conditions | Typical Yield | Notes |

|---|---|---|---|---|---|

| Isoindoline core formation | ortho-aminobenzylamine, HCl | Ethanol/Toluene | Reflux, 2-6 h | 60–85% | Acid-catalyzed cyclization |

| 3-methylbutyl group alkylation | 3-methylbutyl halide, K₂CO₃ | DMF/Acetonitrile | RT–60°C, 4–24 h | 55–80% | Alkylation, base-promoted |

| 5-amination | Chloramine, reduction agents | DCM/Ethanol | RT–reflux, 1–8 h | 40–70% | Electrophilic or nucleophilic amination |

| Zinc-mediated multicomponent | Amine, alkyl iodide, aldehyde, Zn | DCM/THF | RT, 10–60 min | 63–100% | Rapid, broad substrate tolerance |

Industrial and Scale-Up Considerations

- Industrial synthesis typically mirrors laboratory methods but employs continuous flow reactors and optimized reaction conditions to improve yield and efficiency.

- High-purity product is achievable through careful control of reaction parameters and purification steps (e.g., recrystallization, chromatography).

- Storage is recommended at 4 °C to maintain compound stability.

Research Findings and Observations

- The choice of alkylating agent (iodide vs. bromide) and base can significantly affect yield and selectivity.

- Transition metal-mediated multicomponent reactions offer a promising alternative for rapid, scalable synthesis, especially for analogues with complex substitution patterns.

- The presence of electron-donating or electron-withdrawing groups on the aromatic ring can influence both the cyclization and amination steps.

Q & A

Q. What are the recommended synthetic routes for 2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-5-amine, and how are key intermediates characterized?

A common approach involves multi-step synthesis starting from indoline derivatives. For example, phthalimide-protected intermediates undergo simultaneous deprotection of acetyl and phthalimide groups to yield the target amine. Key intermediates are characterized via and NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm structural integrity . Reaction conditions (e.g., reflux in methanol or ethanol) and purification methods (e.g., recrystallization) are critical for reproducibility.

Q. How can researchers verify the purity and stability of this compound under experimental conditions?

Analytical techniques include:

- HPLC-MS : To assess purity and detect byproducts.

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability.

- NMR Spectroscopy : To monitor degradation products over time, especially in solution.

Storage under inert atmospheres (e.g., argon) at low temperatures (-20°C) is recommended to prevent oxidation .

Q. What safety protocols are essential when handling this compound?

Due to limited toxicity data, assume acute toxicity risks. Use fume hoods, nitrile gloves, and eye protection. Conduct preliminary Ames tests or cytotoxicity assays (e.g., MTT assays) to evaluate genotoxicity. Consult safety data sheets (SDS) of structurally similar amines for guidance .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Contradictions often arise from solvent effects or tautomerism. Strategies include:

- Variable Temperature NMR : To identify dynamic equilibria.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals .

Q. What methodologies optimize the yield of this compound in large-scale synthesis?

- Catalysis : Palladium-catalyzed coupling or enzymatic resolution for chiral purity.

- Flow Chemistry : Enhances reproducibility and reduces side reactions.

- DoE (Design of Experiments) : Statistically optimize parameters (temperature, solvent ratio, catalyst loading). For example, refluxing in methanol with HATU as a coupling agent improved yields in related indole syntheses .

Q. How can computational tools predict the biological activity of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., serotonin receptors, based on structural analogs in ).

- QSAR Modeling : Train models on datasets of isoindole derivatives to predict ADMET properties .

- MD Simulations : Assess binding stability over nanoseconds (e.g., GROMACS) .

Q. What strategies validate the compound’s hypothesized mechanism of action in pharmacological studies?

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., -ligands) for receptor affinity studies.

- CRISPR-Cas9 Knockout Models : Validate target engagement in cellular pathways.

- Metabolomics : Track downstream metabolites via LC-MS/MS to confirm pathway modulation .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous buffers during bioassays?

Q. What analytical approaches differentiate stereoisomers or regioisomers of this compound?

- Chiral HPLC : Use cellulose- or amylose-based columns.

- Vibrational Circular Dichroism (VCD) : Resolve absolute configurations.

- X-ray Crystallography : Confirm regioisomerism via crystal structure analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.